molecular formula C12H15NO2 B13817126 [(3R)-3-hydroxypiperidin-1-yl]-phenylmethanone

[(3R)-3-hydroxypiperidin-1-yl]-phenylmethanone

Cat. No.: B13817126
M. Wt: 205.25 g/mol
InChI Key: OAWOPHHIXXHCOX-LLVKDONJSA-N
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Description

[(3R)-3-hydroxypiperidin-1-yl]-phenylmethanone is a chemical compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a hydroxyl group attached to the third carbon of the piperidine ring and a phenylmethanone group attached to the nitrogen atom of the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3R)-3-hydroxypiperidin-1-yl]-phenylmethanone typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Hydroxyl Group: The hydroxyl group is introduced at the third carbon of the piperidine ring through selective hydroxylation reactions.

    Attachment of the Phenylmethanone Group: The phenylmethanone group is attached to the nitrogen atom of the piperidine ring through acylation reactions.

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to achieve high yields and purity. This may include the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

[(3R)-3-hydroxypiperidin-1-yl]-phenylmethanone undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can undergo reduction reactions to convert the carbonyl group to an alcohol.

    Substitution: The phenylmethanone group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic reagents such as amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

[(3R)-3-hydroxypiperidin-1-yl]-phenylmethanone has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [(3R)-3-hydroxypiperidin-1-yl]-phenylmethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

[(3R)-3-hydroxypiperidin-1-yl]-phenylmethanone can be compared with other similar compounds, such as:

    Pyrrolidine Derivatives: These compounds also contain a nitrogen heterocycle but differ in the ring size and functional groups attached.

    Piperidine Derivatives: Other piperidine derivatives may have different substituents at various positions on the ring, leading to different chemical and biological properties.

Uniqueness

The uniqueness of this compound lies in its specific structural features, such as the hydroxyl group at the third carbon and the phenylmethanone group attached to the nitrogen atom

Conclusion

This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique structural features and reactivity make it a valuable building block for the synthesis of more complex molecules and a subject of interest in various fields of study.

Properties

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

[(3R)-3-hydroxypiperidin-1-yl]-phenylmethanone

InChI

InChI=1S/C12H15NO2/c14-11-7-4-8-13(9-11)12(15)10-5-2-1-3-6-10/h1-3,5-6,11,14H,4,7-9H2/t11-/m1/s1

InChI Key

OAWOPHHIXXHCOX-LLVKDONJSA-N

Isomeric SMILES

C1C[C@H](CN(C1)C(=O)C2=CC=CC=C2)O

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC=CC=C2)O

Origin of Product

United States

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